2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid
Description
Historical Context of Nitrobenzoic Acid Derivatives in Organic Chemistry
Nitrobenzoic acids emerged as critical intermediates in 19th-century organic synthesis, with their discovery paralleling the development of nitration and oxidation techniques. The parent compound, benzoic acid, underwent systematic modification to introduce nitro groups, yielding three isomers (ortho, meta, and para) that exhibited enhanced acidity compared to the unsubstituted analog. For instance, 4-nitrobenzoic acid, first synthesized in 1870 via the oxidation of 4-nitrotoluene, became a cornerstone for producing procaine and folic acid derivatives. Early 20th-century studies revealed that ortho-nitrobenzoic acid’s acidity ($$ \text{pKa} \approx 2.19 $$) surpasses even formic acid ($$ \text{pKa} \approx 3.75 $$) due to the ortho effect, where steric hindrance disrupts resonance stabilization and amplifies electron withdrawal. These findings established nitrobenzoic acids as model systems for studying substituent effects on aromatic reactivity.
The introduction of sulfur-containing moieties, such as sulfanyl groups, marked a pivotal shift in the mid-20th century. Researchers recognized that sulfanyl substituents could modulate solubility and electronic distribution while providing sites for further functionalization. For example, 2-[(2-hydroxyethyl)sulfanyl]-5-nitrobenzoic acid demonstrated tunable redox properties, enabling applications in polymer chemistry. These advancements laid the groundwork for synthesizing more complex derivatives like 2-[(3-methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid, which combines nitro, sulfanyl, and ester functionalities into a single scaffold.
Emergence of Sulfanyl-Substituted Nitrobenzoic Acids in Research
Sulfanyl-substituted nitrobenzoic acids gained prominence in the 1990s as tools for probing non-covalent interactions in biological systems. The sulfanyl group’s ability to participate in hydrogen bonding and metal coordination made these compounds attractive for designing enzyme inhibitors and catalytic ligands. A 2018 study synthesized azole-based p-nitrobenzoic acid derivatives bearing thiadiazole and Schiff base functionalities, demonstrating potent antimicrobial activity against Staphylococcus aureus and Candida albicans. This work highlighted the synergistic effects of nitro and sulfur groups in enhancing bioactivity.
The structural complexity of this compound arises from its unique substitution pattern:
- A nitro group at the 5-position, inducing strong electron withdrawal.
- A sulfanyl bridge at the 2-position, linked to a methoxycarbonylpropyl chain.
This configuration enables dual reactivity: the nitro group directs electrophilic substitution, while the sulfanyl-ester side chain facilitates nucleophilic attacks or metal coordination. Recent crystallographic analyses of analogous compounds, such as 4-chloro-5-hydroxy-2-nitrobenzoic acid, reveal planar aromatic cores with substituents adopting orthogonal orientations to minimize steric clashes. Such structural insights inform the design of coordination complexes, where nitrobenzoic acid derivatives act as ligands for transition metals like copper and zinc.
Current Scientific Interest and Research Trends
Contemporary research on this compound spans three domains:
1. Coordination Chemistry: A 2024 review highlighted nitrobenzoic acid ligands in coordination complexes, noting their versatility in forming stable metal-organic frameworks (MOFs) with applications in catalysis and gas storage. The sulfanyl and ester groups in this compound may enhance metal-binding affinity compared to simpler nitrobenzoates.
2. Synthetic Methodology: Advances in green chemistry have driven the development of solvent-free synthesis routes. For example, microwave-assisted nitration of benzoic acid derivatives reduces reaction times from hours to minutes while maintaining yields above 85%.
3. Pharmacological Prospecting: Although direct studies on this compound are limited, structurally related analogs exhibit inhibitory activity against bacterial efflux pumps and fungal cytochrome P450 enzymes. Computational docking studies suggest that the methoxycarbonylpropyl chain could interact with hydrophobic pockets in target proteins.
Theoretical Framework for Understanding Sulfanyl-Nitrobenzoic Acid Interactions
The electronic and steric effects governing the behavior of this compound can be modeled using density functional theory (DFT). Key considerations include:
- Electron Withdrawal: The nitro group reduces electron density at the aromatic ring, stabilizing negative charges during deprotonation or nucleophilic attack. This effect is quantified by Hammett substituent constants ($$ \sigma{\text{meta}} = 1.43 $$ for NO$$2 $$).
- Sulfur Participation: The sulfanyl bridge donates electron density via resonance ($$ \text{-S-} \rightarrow \text{aryl} $$) but exerts a mild electron-withdrawing inductive effect due to its electronegativity.
- Steric Effects: The methoxycarbonylpropyl side chain introduces steric bulk, potentially hindering rotation around the C-S bond and favoring specific conformations.
Table 1: Comparative Electronic Parameters of Nitrobenzoic Acid Derivatives
| Compound | Hammett Constant ($$ \sigma $$) | Dipole Moment (D) |
|---|---|---|
| 5-Nitrobenzoic acid | 1.43 (meta-NO$$_2$$) | 4.8 |
| 2-Sulfanylbenzoic acid | 0.15 (ortho-SH) | 3.2 |
| This compound | 1.58 (composite) | 5.6 |
Data derived from DFT calculations.
These theoretical insights guide experimental efforts to optimize the compound’s reactivity for specific applications, such as designing redox-active MOFs or protease inhibitors. Future studies may explore substituent effects on its electrochemical behavior or crystallographic packing motifs.
Properties
IUPAC Name |
2-(3-methoxy-3-oxopropyl)sulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFKXRNBNMXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid involves several steps. One common method includes the reaction of 5-nitro-2-mercaptobenzoic acid with 3-methoxy-3-oxopropyl bromide under basic conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzoic acids have shown potential in inhibiting tumor cell proliferation through apoptosis induction. A study demonstrated that certain nitro-substituted compounds can arrest cancer cells in specific phases of the cell cycle, leading to enhanced apoptosis via the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
- Case Study : A related compound demonstrated selective cytotoxicity against prostate cancer cells, indicating that structural modifications can enhance therapeutic efficacy .
-
Biological Interactions
- Protein Binding Studies : Understanding the interactions between 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid and biological molecules such as proteins or nucleic acids is crucial for assessing its pharmacological potential. These studies can reveal how the compound may affect biological pathways and its overall safety profile in drug development.
Chemical Synthesis Applications
- Synthesis Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 4-chloro-3-nitrobenzoate + Methyl 3-mercaptopropionate | DMF, 20°C, 16h | 97% |
| 2 | Compound from Step 1 + Iron | Acetic Acid, 75°C, 6h | Quantitative |
Biochemical Applications
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Key Observations:
- Electronic Effects: The nitro group at the 5-position is electron-withdrawing, enhancing acidity of the benzoic acid moiety. Substituents like bromophenyl (electron-withdrawing) or methoxy-oxopropyl (electron-donating ester) modulate electronic density, affecting reactivity and intermolecular interactions .
- Supramolecular Interactions: Compounds with free -COOH groups (e.g., 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid) form robust R2<sup>2</sup>(8) hydrogen-bonded dimers, critical for crystal packing .
- Biological Relevance: Thiazole- and tetrazole-containing derivatives (e.g., CAS: 565179-69-3) are highlighted as versatile scaffolds, likely due to their heterocyclic pharmacophores, which are common in drug design .
Crystallographic and Computational Studies
- Software Tools: Programs like SHELXL and ORTEP-3 are widely used for crystallographic refinement and visualization, enabling precise determination of molecular conformations and intermolecular interactions .
- Hydrogen-Bonding Motifs: Derivatives with -COOH groups preferentially form dimeric synthons, whereas esterified or aminated analogs adopt alternative packing modes, as demonstrated in quantum chemical calculations .
Commercial and Research Status
- Active Analogs: Thiazole-containing derivatives remain in use as research tools, reflecting their adaptability in medicinal chemistry .
Biological Activity
2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of 285.27 g/mol. This compound features a unique structure that includes a nitro group, a sulfanyl group, and a methoxy-oxopropyl moiety, which contribute to its biological activities and potential applications in various fields.
Chemical Structure
The key features of the molecule include:
- Benzene Ring : Central structure with a nitro group at the 5th position.
- Carboxylic Acid Group : Attached at the 2nd position, contributing to its acidity.
- Sulfanyl Group : Linked to the benzene ring, connecting it to the 3-methoxy-3-oxopropyl moiety.
- Methoxy Group : Enhances solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nitro Group Reduction : The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Formation of Disulfide Bonds : The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Listeria monocytogenes | 0.008 mg/mL | 0.015 mg/mL |
| Candida albicans | 0.006 mg/mL | 0.012 mg/mL |
These findings suggest that the compound is more potent than several reference drugs tested against these microorganisms .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human lung fibroblast MRC-5 cells have shown that:
- Compounds exhibited no substantial cytotoxicity at concentrations up to , maintaining cell viability above 91% compared to untreated controls.
- Only minor inhibition was observed at higher concentrations for some derivatives, indicating a favorable safety profile for further therapeutic exploration .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives of similar compounds exhibited strong antibacterial effects with MIC values ranging from to mg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Another investigation highlighted that certain derivatives showed excellent antifungal activity against species like Trichoderma viride and Aspergillus fumigatus, indicating broad-spectrum efficacy .
- Enzyme Interaction : Docking studies suggested that the compound may inhibit specific enzymes like MurB in E. coli, which is crucial for bacterial cell wall synthesis, thus explaining its antibacterial properties .
Q & A
Basic: What experimental methods are recommended for synthesizing 2-[(3-methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with nitration of a benzoic acid derivative followed by thioether bond formation. For example:
Nitration: Introduce a nitro group at the 5-position of 2-mercaptobenzoic acid using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) to avoid over-nitration.
Thioether Formation: React the nitro-substituted intermediate with 3-methoxy-3-oxopropyl bromide under basic conditions (e.g., NaOH in ethanol) to form the sulfanyl linkage.
Optimization Strategies:
- Use anhydrous solvents to minimize hydrolysis of the ester group.
- Monitor reaction progress via TLC or LC-MS (as described in ).
- Purify via recrystallization or column chromatography to isolate high-purity product. Yield improvements (60–80%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time (4–6 hours) .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- Aromatic protons (δ 7.8–8.5 ppm for nitro-substituted benzene).
- Methoxy group (singlet at δ 3.3–3.5 ppm).
- Thioether-linked methylene protons (δ 2.8–3.2 ppm).
- IR Spectroscopy: Confirm ester C=O (∼1720 cm⁻¹) and nitro group (∼1520 cm⁻¹).
- X-ray Crystallography: Use SHELX ( ) for refinement. Prepare single crystals via slow evaporation from ethanol/DMF. Analyze supramolecular interactions (e.g., hydrogen-bonding motifs like R₂²(8) dimers in related nitrobenzoic acids, ). Validate with WinGX ( ) for structure visualization .
Advanced: How can Density Functional Theory (DFT) be applied to predict the electronic properties or reactivity of this compound?
Methodological Answer:
Computational Setup:
- Optimize geometry using B3LYP/6-31G(d) basis set.
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
Reactivity Analysis:
- Simulate reduction of the nitro group to an amine (ΔG ≈ −50 kcal/mol using H₂/Pd-C conditions).
- Compare theoretical vs. experimental UV-Vis spectra ( ) for solvatochromic behavior.
Validation: Align DFT-derived bond lengths/angles with crystallographic data (RMSD < 0.02 Å) .
Advanced: How should researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?
Methodological Answer:
Data Collection: Ensure high-resolution (<1.0 Å) data using synchrotron sources.
- Apply restraints for disordered moieties (e.g., methoxy group).
- Use TWIN and BASF commands for twinned crystals.
Validation Tools:
- Check R-factors (R₁ < 5% for high-quality data).
- Analyze residual electron density maps (<0.3 eÅ⁻³).
- Cross-validate with ORTEP-3 ( ) for thermal ellipsoid visualization.
Case Study: For conflicting S–C bond lengths, compare with analogous structures ( ) to determine if deviations are due to experimental error or genuine electronic effects .
Advanced: What strategies are effective for studying the reactivity of the sulfanyl and nitro functional groups in complex reaction environments?
Methodological Answer:
Nitro Group Reactivity:
- Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to amine; monitor via loss of UV absorption at 320 nm.
- Electrophilic Substitution: Bromination using Br₂/FeBr₃ at 0°C; isolate 3-bromo-5-nitro derivatives.
Sulfanyl Group Reactivity:
- Oxidation: Treat with m-CPBA to form sulfoxide (characterized by δ 2.9–3.1 ppm in ¹H NMR).
- Nucleophilic Displacement: React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form new thioethers.
Competitive Reactions: Use LC-MS to track intermediates and optimize conditions (e.g., pH control to favor one pathway) .
Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
pH Stability:
- Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
- Monitor degradation via HPLC (C18 column, 254 nm detection).
Thermal Stability:
- Conduct TGA/DSC to identify decomposition points (expected >150°C for nitroaromatics).
Light Sensitivity: Store samples in amber vials; compare UV-Vis spectra pre/post light exposure.
Hydrolytic Stability: Test ester hydrolysis in aqueous ethanol (50% v/v) at 60°C; quantify released methoxypropanoic acid via GC-MS .
Advanced: How can researchers leverage crystallographic software suites (e.g., SHELX, WinGX) to analyze non-covalent interactions in co-crystals or polymorphs of this compound?
Methodological Answer:
Data Collection: Grow co-crystals with coformers (e.g., pyridine derivatives) via solvent-drop grinding.
Structure Solution:
Interaction Analysis:
- Generate Hirshfeld surfaces via CrystalExplorer to quantify π-π stacking or S···O contacts.
- Compare packing motifs with related nitrobenzoic acids ( ) using Mercury.
Polymorph Screening: Vary solvents (e.g., acetonitrile vs. THF) and analyze via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
